Product packaging for Methyl 4-chloronicotinate hydrochloride(Cat. No.:CAS No. 1351479-18-9)

Methyl 4-chloronicotinate hydrochloride

Cat. No.: B597373
CAS No.: 1351479-18-9
M. Wt: 208.038
InChI Key: AUWPABULCGRBCE-UHFFFAOYSA-N
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Description

Significance within Pyridine (B92270) and Nicotinate (B505614) Chemistry

Methyl 4-chloronicotinate hydrochloride is a significant compound within the field of pyridine chemistry due to its dual functionalization. As a derivative of nicotinic acid (pyridine-3-carboxylic acid), it belongs to a class of compounds with a long history in biochemistry and organic synthesis. The presence of a chlorine atom at the 4-position of the pyridine ring is particularly noteworthy. This halogen atom acts as a leaving group, enabling nucleophilic aromatic substitution reactions, which are fundamental transformations in the synthesis of pyridine derivatives.

The ester functional group at the 3-position provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides. The interplay between the chloro and ester groups allows for sequential and regioselective reactions, making it a powerful tool for constructing complex pyridine-based scaffolds. These scaffolds are prevalent in many biologically active molecules and functional materials. The hydrochloride form of the compound indicates it is typically handled as a salt, which can influence its solubility and reactivity in certain solvents. cymitquimica.com

Broad Relevance in Synthetic Organic Chemistry and Medicinal Chemistry

The utility of this compound extends broadly across synthetic organic chemistry and is particularly impactful in medicinal chemistry. It is classified as a heterocyclic building block, a category of chemical compounds that are fundamental to the construction of a wide array of organic molecules. bldpharm.com

In synthetic organic chemistry, this compound serves as a versatile intermediate. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups onto the pyridine ring. This reactivity is central to its role in building more complex molecular architectures. Furthermore, the methyl ester can be readily converted into other functional groups, adding to its synthetic versatility.

In the context of medicinal chemistry, substituted pyridines are a common motif in many pharmaceutical agents. The ability to use this compound to synthesize novel pyridine derivatives makes it a valuable tool for drug discovery programs. medchemexpress.com For instance, it can be used as a starting material in the synthesis of compounds that are investigated as inhibitors or agonists for various biological targets. bldpharm.com The patent literature indicates its use in the creation of novel chemical entities for potential therapeutic applications. nih.govnih.gov Its role as a drug intermediate highlights its importance in the pipeline for developing new medicines. medchemexpress.com

Historical Context and Evolution of Research Focus

While a detailed historical account of this compound is not extensively documented in dedicated reviews, its research trajectory can be inferred from its appearance in chemical literature and patent filings. The core structure, methyl nicotinate, has been known for a much longer time. The introduction of the chloro-substituent at the 4-position represents a more modern development aimed at creating versatile synthetic intermediates.

The synthesis of related chlorinated pyridine carboxylic acid esters has been a subject of interest for several decades, often in the context of creating agrochemicals and pharmaceuticals. For example, methods for preparing related compounds like methyl 2-chloronicotinate have been described in the literature. prepchem.com The focus on the 4-chloro isomer and its hydrochloride salt appears to be a more recent trend, driven by the demand for specific building blocks in contemporary drug discovery and materials science. nih.gov

The evolution of its use from a simple chemical reagent to a key building block in the synthesis of complex, high-value molecules reflects the broader trends in organic synthesis, where efficiency and molecular diversity are paramount. The availability of this compound from commercial suppliers and its citation in recent patents underscore its current relevance in research and development. bldpharm.comnih.gov The synthesis of related structures, such as 4-(chloromethyl)pyridine (B78701) hydrochloride, has also been a topic of chemical patents, indicating an ongoing interest in chlorinated pyridine intermediates. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7Cl2NO2 B597373 Methyl 4-chloronicotinate hydrochloride CAS No. 1351479-18-9

Properties

IUPAC Name

methyl 4-chloropyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2.ClH/c1-11-7(10)5-4-9-3-2-6(5)8;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWPABULCGRBCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718286
Record name Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351479-18-9
Record name Methyl 4-chloropyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloropyridine-3-carboxylate hydrochloride
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Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Methyl 4-Chloronicotinate Hydrochloride

The formation of this compound can be achieved through several reliable synthetic sequences. The primary approaches involve the initial synthesis of the core structure, methyl 4-chloronicotinate, followed by salt formation with hydrochloric acid.

A primary and direct route to methyl 4-chloronicotinate involves the esterification of 4-chloronicotinic acid. This transformation is typically accomplished using methanol (B129727) under acidic conditions. The Fischer esterification, a classic method, utilizes a strong acid catalyst like sulfuric acid to drive the reaction towards the ester product by refluxing the carboxylic acid in an excess of methanol. chemicalbook.comyoutube.com

Another highly effective method involves the conversion of 4-chloronicotinic acid into a more reactive acyl chloride intermediate using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. youtube.comgoogle.com This intermediate readily reacts with methanol, often in the presence of a non-nucleophilic base, to yield the methyl ester with high efficiency. The final step to obtain the hydrochloride salt is achieved by treating the purified ester with a solution of hydrogen chloride (HCl) in a suitable organic solvent like diethyl ether or isopropanol.

Table 1: Comparison of Esterification Methods for 4-Chloronicotinic Acid
MethodReagentsTypical ConditionsAdvantages
Fischer Esterification4-Chloronicotinic acid, Methanol, H₂SO₄ (cat.)Reflux, several hoursUses common and inexpensive reagents. chemicalbook.com
Via Acyl Chloride1. 4-Chloronicotinic acid, SOCl₂ 2. Methanol1. Reflux 2. Room temperature or mild heatHigh yield, faster reaction times. google.com

An alternative strategy involves introducing the chloro-substituent at the 4-position of a pre-existing nicotinic acid or nicotinate (B505614) framework. Direct chlorination of the pyridine (B92270) ring is often challenging due to its electron-deficient nature. Therefore, activation of the ring is typically required. A common approach is through the synthesis of a pyridine N-oxide derivative, such as nicotinic acid N-oxide. The N-oxide group activates the 4-position towards nucleophilic attack.

One documented process starts with 2-methyl-4-nitropyridine-N-oxide, which is reacted with concentrated hydrochloric acid to substitute the nitro group with a chloro group, yielding 4-chloro-2-methyl-pyridine-N-oxide. patsnap.com Subsequent deoxygenation of the N-oxide, oxidation of the methyl group to a carboxylic acid, and esterification would lead to the target molecule. This multi-step process highlights the synthetic challenges and strategic considerations necessary for regioselective halogenation. patsnap.comresearchgate.net

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagents for oxidation and reduction. nih.govrsc.org While a direct electrochemical synthesis for methyl 4-chloronicotinate is not widely documented, methods applied to related structures suggest potential applicability. For instance, the Shono oxidation is an electrochemical process used to oxidize amides and carbamates. nih.gov This type of anodic oxidation could potentially be adapted for the functionalization of pyridine rings. youtube.com

Electrochemical methods can generate reactive intermediates under mild conditions, often avoiding the use of harsh chemical oxidants. nih.govrsc.org Research in this area has demonstrated the synthesis of various N-heterocyclic structures through electro-organic chemistry, suggesting that future developments could lead to efficient electrochemical routes for producing functionalized nicotinates. nih.govnih.gov

Derivatization Strategies and Functional Group Interconversions of Methyl 4-Chloronicotinate

Methyl 4-chloronicotinate serves as a versatile platform for further chemical modification, primarily through reactions at the chloro- and ester-functional groups.

The chlorine atom at the 4-position of the pyridine ring in methyl 4-chloronicotinate is activated towards nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the displacement of the chloride ion by a variety of nucleophiles, providing access to a wide array of 4-substituted pyridine derivatives. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the ester group.

Common nucleophiles include amines, alkoxides, and thiols. For example, reaction with primary or secondary amines can yield 4-amino-nicotinate derivatives, while reaction with sodium methoxide (B1231860) would produce methyl 4-methoxynicotinate. These transformations are fundamental in building more complex molecular architectures. rsc.org

Table 2: Examples of Nucleophilic Substitution on Methyl 4-Chloronicotinate
NucleophileReagent ExampleProduct Type
AmineR₂NH (e.g., Morpholine, Piperidine)Methyl 4-(amino)nicotinate
AlkoxideRONa (e.g., Sodium methoxide)Methyl 4-(alkoxy)nicotinate
ThiolateRSNa (e.g., Sodium thiophenoxide)Methyl 4-(thio)nicotinate

The methyl ester group of the title compound can be converted into an amide via reaction with an amine. This amidation reaction produces 4-chloronicotinamide (B1582929) derivatives, which are valuable in medicinal chemistry. While direct amidation of unactivated esters with amines often requires harsh conditions, numerous catalytic methods have been developed to facilitate this transformation under milder conditions. catalyticamidation.infomdpi.com

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and various boronic acid catalysts have proven effective for the direct amidation of esters. ucl.ac.uk Additionally, transition metal-catalyzed systems, such as those based on nickel, can mediate the cross-coupling of esters with amines. mdpi.com Another approach involves pre-activating the ester or using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to promote the reaction. organic-chemistry.orgnih.gov These methods provide a versatile toolkit for synthesizing a library of nicotinamide (B372718) derivatives from methyl 4-chloronicotinate.

Table 3: Catalytic Systems for Amidation of Methyl Esters
Catalyst/MethodCatalyst ExampleKey Features
OrganocatalysisTBD, Boronic AcidsMetal-free, mild conditions. ucl.ac.uk
Transition Metal CatalysisNi(cod)₂/IPrBroad functional group tolerance for cross-coupling. mdpi.com
Coupling AgentsHBTU/Hünig's baseEfficient for coupling with amine salts. organic-chemistry.org

Targeted Esterification-Based Derivatization

Esterification is a fundamental process for the synthesis and modification of this compound. The primary route to obtaining the methyl ester is the Fischer esterification of 4-chloronicotinic acid, typically employing methanol in the presence of an acid catalyst like sulfuric acid. google.com This reaction is reversible, and driving the equilibrium toward the product is essential for achieving high yields.

Another significant esterification-based transformation is transesterification, where the methyl group of Methyl 4-chloronicotinate is exchanged with a different alkyl or aryl group from another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In an acidic medium, the mechanism involves protonation of the carbonyl group, making it more electrophilic for the incoming alcohol to attack. masterorganicchemistry.com Using the alcohol reactant as the solvent is a common strategy to shift the equilibrium towards the desired product. masterorganicchemistry.com

Derivatization can also be achieved by reacting the parent nicotinic acid with various alcohols to produce a range of esters. For instance, esters of nicotinic and isonicotinic acids have been synthesized by acylating alcohols with the corresponding acid hydrochlorides in the presence of a base like triethylamine (B128534) in an anhydrous solvent. belnauka.by For analytical purposes, derivatization reagents such as methyl chloroformate are used to convert related compounds into forms suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov

Development of Green Chemistry Approaches for Sustainable Derivatization

Modern synthetic chemistry places a strong emphasis on "green" principles to minimize environmental impact. nih.govnih.gov For pyridine derivatives, this includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions like microwave or ultrasonic irradiation. researchgate.netnih.govnih.gov

One green approach involves replacing traditional homogeneous acid catalysts, like sulfuric acid, with solid, reusable catalysts. Molybdenum on silica (B1680970) (MoO3/SiO2) has been investigated as a bifunctional catalyst for the synthesis of methyl nicotinate, offering the advantage of easy separation and recycling. orientjchem.org The development of solvent-free esterification methods, for example, using high-speed ball-milling at room temperature, represents another significant advancement in sustainable chemistry. nih.gov

The use of biocatalysts, such as enzymes, is a cornerstone of green chemistry, offering high selectivity under mild conditions. frontiersin.orgnih.gov While specific applications to this compound are not widely documented, the enzymatic synthesis of nicotinic acid from precursors like 3-cyanopyridine (B1664610) highlights the potential for biocatalytic routes in the production of related compounds. frontiersin.orgnih.gov Furthermore, a patented method for the green synthesis of polysubstituted nicotinic acid esters utilizes acidic ionic liquids as both the catalyst and the solvent, which can be recovered and reused, thereby reducing waste. google.com

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of synthetic transformations involving this compound are highly dependent on the careful control of various reaction parameters.

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in the synthesis and derivatization of pyridine esters. In Fischer esterification, using an excess of the alcohol reactant (methanol) not only serves as a reagent but also as the solvent, driving the reaction forward. The polarity of the solvent can significantly influence reaction rates. For instance, the thermal decomposition of related nitrate (B79036) esters was found to be independent of the polarity of solvents like nitrobenzene (B124822) or xylene, whereas reactions with pyridine were sensitive to the reaction medium. cdnsciencepub.com

For purification and workup, the use of water-immiscible organic solvents is standard practice. google.com After esterification, the product is often extracted into a solvent like ether, hexane, or heptane, followed by washing with a basic solution to remove any unreacted acid. google.comgoogle.com In some catalytic systems, the solvent choice can dramatically affect the yield; for example, in a Cu(II)-catalyzed oxidative coupling of related naphthylamines, 1,2-dichloroethane (B1671644) was found to be a superior solvent to acetonitrile (B52724) or toluene. acs.org

Table 1: Influence of Solvent on Chemical Transformations

Reaction Type Solvent System Observation Reference
Fischer Esterification Excess Alcohol (e.g., Methanol) Acts as both reactant and solvent, drives equilibrium.
Product Extraction Water-immiscible organic solvents (Hexane, Ether) Efficient separation of the ester from the aqueous phase. google.comgoogle.com

Catalysis in this compound Transformations

Catalysis is central to the efficient synthesis of esters from carboxylic acids. The esterification of nicotinic acids is commonly catalyzed by strong mineral acids like sulfuric acid. google.comorientjchem.org However, these homogeneous catalysts can be difficult to separate from the reaction mixture, prompting research into heterogeneous alternatives. orientjchem.org Solid acid catalysts like MoO3/SiO2 and polystyrene-based sulfonic acid resins have been shown to be effective and offer the benefit of reusability. orientjchem.orgresearchgate.net

In some cases, non-catalytic methods can be employed by using high reaction temperatures to directly esterify nicotinic acid with a high-boiling, water-immiscible alcohol, where the continuous removal of water drives the reaction. google.com Pyridine and its derivatives can themselves act as catalysts in certain reactions, such as the esterification of cellulose (B213188) with acetic anhydride. nih.gov

Table 2: Comparison of Catalysts in Esterification Reactions

Catalyst Type Advantages Disadvantages Reference
Sulfuric Acid Homogeneous Readily available, effective. Difficult to separate, corrosive. google.comorientjchem.org
MoO3/SiO2 Heterogeneous Reusable, easy to separate. May require specific preparation. orientjchem.org
Pyridine Homogeneous/Base Can be effective for certain substrates. Can be a reactant, basic conditions may cause side reactions. nih.gov

Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics

Temperature is a critical parameter that directly influences the rate of esterification. tutorchase.com Generally, increasing the temperature accelerates the reaction by providing molecules with sufficient kinetic energy to overcome the activation energy barrier. tutorchase.com For the esterification of nicotinic acid, reactions are often carried out at reflux temperatures to achieve a reasonable rate. However, excessively high temperatures can lead to the degradation of reactants or products. nih.gov Studies on cellulose esterification showed that an optimum temperature of 50-60°C provided full substitution without significant degradation. nih.gov The removal of water, a product of esterification, is often facilitated by heating, which shifts the reaction equilibrium to favor ester formation. nih.gov

Pressure is less commonly a key parameter in standard esterification reactions but can be significant in specific applications. For example, transesterification reactions carried out in supercritical CO2 can benefit from increased pressure, which enhances the solubility and miscibility of the reactants, leading to higher yields. mdpi.com

Table 3: Effect of Temperature on Esterification

Temperature Range Observation Reference
50-60°C Optimal for some esterifications to achieve high substitution with minimal degradation. nih.gov
60-80°C Enhanced substrate temperature during deposition can promote ester formation at liquid-solid interfaces. nih.gov
155-165°C Used for continuous esterification with distillation of the product ester. google.com

pH Control in Synthetic and Isolation Procedures

Control of pH is crucial throughout the synthesis and purification of this compound. In acid-catalyzed esterification, the low pH environment is necessary to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. sigmaaldrich.com

During the workup and isolation phase, pH adjustment is a key step. To remove the unreacted 4-chloronicotinic acid and the acid catalyst from the reaction mixture, a wash with a dilute aqueous basic solution, such as sodium carbonate or sodium bicarbonate, is typically performed. google.comprepchem.com This converts the acidic components into their water-soluble salts, which can then be easily separated from the organic layer containing the desired ester. The isoelectric point of the parent pyridine carboxylic acid is also a critical consideration, as adjusting the pH to this value can be used to precipitate and recover unreacted starting material. google.com In enzymatic esterification processes, maintaining the optimal pH is vital for enzyme activity and stability. researchgate.net

Mechanistic Studies of Chemical Reactions Involving Methyl 4-Chloronicotinate

The reactivity of methyl 4-chloronicotinate is dominated by the electrophilic nature of the pyridine ring, enhanced by the electron-withdrawing effects of both the chlorine atom and the methyl ester group. This section delves into the mechanistic details of several key transformations involving this compound.

Investigation of Halogen Displacement Mechanisms

The displacement of the chlorine atom at the C-4 position of methyl 4-chloronicotinate is a primary example of nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further accentuated by the presence of the nitrogen atom and the ester group. stackexchange.comquimicaorganica.orgstackexchange.com The attack of a nucleophile is most favorable at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the negative charge of the intermediate. stackexchange.comyoutube.com

The generally accepted mechanism for this transformation is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy anionic intermediate known as a Meisenheimer-like complex. stackexchange.comquimicaorganica.org In this intermediate, the aromaticity of the pyridine ring is temporarily broken. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comstackexchange.com The second step involves the rapid expulsion of the chloride ion, a good leaving group, which restores the aromaticity of the ring and yields the substituted product.

Recent studies have also explored the possibility of a concerted mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. The actual operative mechanism can depend on the specific nucleophile, solvent, and reaction conditions.

Table 1: Factors Influencing the Halogen Displacement Mechanism on 4-Chloropyridine Derivatives

FactorInfluence on MechanismResearch Findings
Nature of Nucleophile Stronger nucleophiles generally favor the SNAr pathway.Amines, alkoxides, and thiolates are common nucleophiles that readily displace the 4-chloro substituent.
Solvent Polarity Polar aprotic solvents can stabilize the charged Meisenheimer-like intermediate, thus accelerating the reaction.Solvents like DMF, DMSO, and acetonitrile are frequently employed to facilitate these reactions.
Electron-Withdrawing Groups The ester group at the 3-position enhances the electrophilicity of the C-4 carbon, making it more susceptible to nucleophilic attack.The pyridine nitrogen itself acts as a powerful electron-withdrawing group via inductive and mesomeric effects. stackexchange.com
Leaving Group Ability Chlorine is a good leaving group, facilitating the second step of the SNAr mechanism.The order of leaving group ability in halopyridines is generally F > Cl > Br > I for SNAr reactions where the C-X bond cleavage is not the rate-determining step.

Exploration of Carbanion Condensation Pathways

Methyl 4-chloronicotinate can participate in condensation reactions with carbanions, which are nucleophilic carbon species. These reactions typically involve the formation of a new carbon-carbon bond and can lead to a diverse range of more complex molecular architectures. The mechanistic pathways of these condensations are analogous to well-established named reactions such as the Claisen, Dieckmann, and Thorpe-Ziegler reactions. wikipedia.orglscollege.ac.inchem-station.com

In a typical scenario, a carbanion, generated by the deprotonation of a suitable precursor (e.g., an ester, ketone, or nitrile) with a strong base, attacks the electrophilic pyridine ring of methyl 4-chloronicotinate. The initial attack can either lead to the displacement of the chloro group via an SNAr mechanism or involve the ester group in a condensation reaction.

For instance, the reaction of a carbanion with the ester functionality would follow a pathway similar to the Claisen condensation. The carbanion would add to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate would then collapse, eliminating the methoxide leaving group to form a β-keto derivative. A study on the reaction of α-chloronicotinic esters with N-methylpyrrolidin-2-one has shown that unexpected carbanion condensations can occur. researchgate.net Furthermore, the condensation of methylnicotinic acid derivatives with aldehydes has also been reported, highlighting the reactivity of the pyridine system in such transformations. rsc.org

Intramolecular versions of these condensations, such as the Dieckmann condensation (for diesters) or the Thorpe-Ziegler reaction (for dinitriles), are also mechanistically plausible if a suitable tethered carbanionic precursor is used. wikipedia.orglscollege.ac.inchem-station.com For example, a molecule containing both the 4-chloronicotinate moiety and a carbanion-forming group connected by a flexible chain could undergo intramolecular cyclization to form novel heterocyclic ring systems. The Thorpe-Ziegler reaction, in particular, has been utilized in the synthesis of pyridine-containing structures. nih.gov

Table 2: Plausible Carbanion Condensation Pathways Involving Nicotinate Derivatives

Condensation TypeCarbanion SourceMechanistic StepsPotential Product
Claisen-type Condensation Ester enolate (e.g., from ethyl acetate)1. Enolate formation. 2. Nucleophilic attack on the ester carbonyl of methyl 4-chloronicotinate. 3. Elimination of methoxide.β-keto ester
Aldol-type Condensation Ketone/Aldehyde enolate1. Enolate formation. 2. Nucleophilic attack on the ester carbonyl (less common) or displacement of the chloro group.β-hydroxy ketone/aldehyde (if ester is reduced first) or C-4 substituted product.
Thorpe-Ziegler-type Cyclization Dinitrile1. Intramolecular carbanion formation. 2. Nucleophilic attack of the carbanion on the nitrile group. 3. Cyclization and subsequent hydrolysis.Cyclic ketone fused to the pyridine ring.

Elucidation of Electrochemical Reaction Mechanisms

The electrochemical behavior of this compound is of interest for understanding its redox properties and for developing electrochemical synthetic methods. Mechanistic studies in this area focus on the reduction and oxidation pathways of the molecule. While specific studies on this compound are scarce, the mechanisms can be inferred from research on related chloropyridines, nicotinic acid, and its esters. acs.orgresearchgate.netrsc.org

The electrochemical reduction of this compound likely involves several possible pathways:

Reduction of the Pyridine Ring: The pyridinium (B92312) cation (in the hydrochloride salt) is expected to be readily reduced. This process typically involves the transfer of one or two electrons to the aromatic system, potentially leading to the formation of dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives. acs.org

Cleavage of the Carbon-Chlorine Bond: Electrochemical dehalogenation is a well-documented process for aryl halides. rsc.orgscilit.com The C-Cl bond in methyl 4-chloronicotinate can be cleaved via a direct or indirect electron transfer mechanism. In a direct process, an electron is transferred to the σ* orbital of the C-Cl bond, leading to its cleavage and the formation of a pyridyl radical. This radical can then be further reduced to an anion, which is subsequently protonated to yield methyl nicotinate.

Reduction of the Ester Group: The methyl ester group can also be reduced electrochemically, typically at more negative potentials than the pyridine ring or the C-Cl bond cleavage. This reduction can lead to the corresponding alcohol, methyl 4-chloro-3-(hydroxymethyl)pyridine. rsc.orgnih.gov

The specific mechanism and the primary product formed will depend on factors such as the electrode material, the solvent system, the pH, and the applied potential. Cyclic voltammetry is a key technique used to investigate these processes, allowing for the determination of reduction potentials and the identification of reaction intermediates. For example, studies on nicotinic acid have shown distinct oxidation and reduction peaks, indicating its electrochemical activity. researchgate.net

Table 3: Potential Electrochemical Reactions and Mechanistic Aspects

Electrochemical ProcessElectrode ReactionMechanistic Notes
Dechlorination R-Cl + 2e⁻ + H⁺ → R-H + Cl⁻Can proceed via a radical anion intermediate. The potential required is influenced by the electron-withdrawing groups on the pyridine ring. acs.org
Pyridine Ring Reduction Py-H⁺ + 2e⁻ + H⁺ → DihydropyridineThe pyridinium ion is more easily reduced than the neutral pyridine. The degree of reduction depends on the conditions.
Ester Group Reduction R-COOCH₃ + 2e⁻ + 2H⁺ → R-CH₂OH + CH₃OHGenerally requires a more negative potential and a proton source. rsc.orgnih.gov
Oxidation -Oxidation of the pyridine ring is generally difficult but can be influenced by substituents. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of Methyl 4-chloronicotinate hydrochloride in solution. By analyzing the interactions of atomic nuclei in a magnetic field, researchers can map out the proton and carbon frameworks of the molecule.

High-resolution ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the protonation of the pyridine (B92270) nitrogen significantly influences the chemical shifts of the aromatic protons, causing them to shift downfield compared to the free base. The spectrum is expected to show three distinct signals for the aromatic protons on the pyridine ring and one signal for the methyl ester protons.

The expected proton environments are:

A singlet for the methyl group (-OCH₃).

A doublet for the proton at position 2 of the pyridine ring.

A doublet for the proton at position 5 of the pyridine ring.

A singlet or a narrowly split doublet for the proton at position 6 of the pyridine ring.

The specific chemical shifts (δ) are influenced by the solvent used, but typical predicted values are summarized in the table below.

Interactive Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.9 d ~5.5
H-5 ~7.8 d ~5.5
H-6 ~9.1 s -

Note: Predicted values are based on analysis of similar chlorinated pyridine structures. Actual values may vary based on solvent and experimental conditions.

¹³C NMR spectroscopy is used to analyze the carbon framework of the molecule. docbrown.info Each unique carbon atom in the structure produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. docbrown.info The spectrum of this compound is expected to display seven distinct signals: five for the pyridine ring carbons and two for the methyl carboxylate group. The electronegative chlorine atom and the ester group significantly influence the chemical shifts of the carbons to which they are attached.

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 ~152
C-3 ~125
C-4 ~148
C-5 ~123
C-6 ~155
-C=O ~164

Note: Predicted values are based on analysis of similar compounds and general chemical shift principles. researchgate.netchemicalbook.com The exact values can vary.

While 1D NMR provides information on individual nuclei, 2D NMR experiments reveal the connectivity between them, which is crucial for unambiguous structural assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a key correlation (cross-peak) would be observed between the protons at the C-5 and C-6 positions of the pyridine ring, confirming their adjacency.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. libretexts.orguvic.ca This technique is invaluable for assigning each proton signal to its corresponding carbon signal in the backbone. For example, it would show a correlation between the methyl protons (~4.0 ppm) and the methyl carbon (~53 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org This is arguably the most powerful tool for piecing together the molecular structure. Key expected correlations for confirming the structure of this compound include:

A correlation from the methyl protons (-OCH₃) to the carbonyl carbon (-C=O).

Correlations from the H-2 proton to the C-3, C-4, and C-6 carbons.

Correlations from the H-5 proton to the C-3 and C-4 carbons.

Interactive Table: Expected Key 2D NMR Correlations

2D NMR Technique Correlating Nuclei Type of Information Confirmed
COSY H-5 / H-6 Adjacency of protons on the pyridine ring.
HMQC/HSQC H-2 / C-2; H-5 / C-5; H-6 / C-6; H(-OCH₃) / C(-OCH₃) Direct one-bond C-H connections.

Mass Spectrometry (MS) Techniques in Structural Elucidation and Quantification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can be coupled with chromatographic methods for separation and quantification.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing non-volatile compounds like this compound. It serves two primary purposes: confirming the identity of the compound by determining its molecular weight and assessing its purity by detecting and quantifying any non-volatile impurities.

In a typical analysis, the compound would be protonated in the ion source, and the mass analyzer would detect the molecular ion peak [M+H]⁺. Given the molecular formula of the free base (Methyl 4-chloronicotinate) is C₇H₆ClNO₂, its molecular weight is approximately 171.58 g/mol . nih.govmatrixscientific.com Therefore, the expected primary ion in the mass spectrum would be at an m/z of approximately 172. A key feature would be the isotopic pattern for chlorine: a characteristic ~3:1 ratio for the peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes ([M+H]⁺ and [M+2+H]⁺).

Interactive Table: Expected LC-MS Data

Parameter Expected Value Purpose
Retention Time Varies with column and mobile phase Compound Separation
[M+H]⁺ (for ³⁵Cl) m/z ≈ 172.0 Identity Confirmation
[M+H]⁺ (for ³⁷Cl) m/z ≈ 174.0 Isotopic Confirmation of Chlorine Presence

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds. nih.gov While this compound itself has low volatility due to its salt nature, GC-MS is highly effective for identifying volatile impurities that may be present from the synthesis process. nih.gov Such impurities could include residual solvents or volatile byproducts.

For the analysis of the compound itself via GC, a derivatization step would likely be required to convert it into a more volatile form. However, the primary application of GC-MS in this context is quality control, specifically the detection and identification of trace volatile organic impurities. The GC separates these impurities based on their boiling points and interactions with the column, and the MS provides a mass spectrum for each separated component, allowing for its identification. rsc.org This ensures that the compound is free from potentially reactive volatile contaminants.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. The theoretical exact mass of the free base, Methyl 4-chloronicotinate, has been computed to be 171.0087061 Da. nih.gov When analyzing the hydrochloride salt, the protonated molecule ([M+H]⁺) is observed. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Computed HRMS Data for Methyl 4-chloronicotinate

PropertyValueReference
Molecular FormulaC₇H₆ClNO₂ nih.gov
Computed Exact Mass171.0087061 Da nih.gov
Monoisotopic Mass171.0087061 Da nih.gov

This data represents the free base of the compound.

Electron Ionization-Mass Spectrometry (EI-MS) in Impurity Profiling

Electron Ionization-Mass Spectrometry (EI-MS) is a hard ionization technique that results in significant fragmentation of the molecule. While this can make the molecular ion peak difficult to observe, the resulting fragmentation pattern provides a unique fingerprint that is useful for structural elucidation and identifying impurities. For instance, in the analysis of related compounds like methylated warfarin, characteristic fragments arise from the cleavage of side chains and rearrangements. chemicalbook.com

A common fragmentation pathway for esters in EI-MS is the loss of the alkoxy group. For Methyl 4-chloronicotinate, this would correspond to the loss of a methoxy (B1213986) radical (•OCH₃) or methanol (B129727) (CH₃OH). The presence of a chlorine atom is also a key indicator, as it will produce a characteristic M+2 isotopic pattern due to the natural abundance of the ³⁷Cl isotope. While specific impurity profiling studies on this compound are not widely published, GC-EI-MS is a standard method for identifying and quantifying volatile and semi-volatile impurities in active pharmaceutical ingredients and intermediates. researchgate.net

Vibrational Spectroscopy for Molecular Structure and Conformation

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum provides a characteristic pattern of absorption bands that can be used to identify functional groups. For this compound, key expected vibrational modes would include the C=O stretching of the ester, C-Cl stretching, C-O stretching, and aromatic C=C and C-N stretching vibrations of the pyridine ring. The hydrochloride salt form may also show broad absorptions in the 2400-2800 cm⁻¹ region, which are characteristic of amine hydrochlorides. researchgate.net

Table 2: Expected FT-IR Absorption Ranges for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Hydrochloride)2400-2800 (broad)
C-H Stretch (Aromatic & Methyl)2850-3100
C=O Stretch (Ester)1710-1740
C=C and C=N Stretch (Pyridine Ring)1400-1600
C-O Stretch (Ester)1100-1300
C-Cl Stretch600-800

These are general expected ranges and may vary slightly for the specific molecule.

Fourier-Transform Raman (FT-Raman) and Dispersive Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic light from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Cl bond. Dispersive Raman spectroscopy, especially when coupled with a microscope, can provide high spatial resolution for sample analysis. researchgate.net

Detailed spectroscopic studies on similar molecules, such as ethyl-6-chloronicotinate, have utilized a combination of FT-IR and FT-Raman spectroscopy alongside density functional theory (DFT) calculations to assign the fundamental vibrational modes. cymitquimica.com Such an approach would be invaluable for a complete vibrational analysis of this compound.

Advanced Chromatographic Techniques for Separation Science

Chromatographic methods are essential for separating the target compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical compounds and chemical intermediates. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. This would likely involve a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the basic pyridine nitrogen) and an organic solvent such as acetonitrile (B52724) or methanol.

While several suppliers indicate the availability of HPLC data for this compound, specific published methods for its quantitative analysis are not prevalent. bldpharm.combldpharm.com However, established HPLC methods for related compounds, such as methyl nicotinate (B505614), often utilize a C18 column with a phosphate (B84403) buffer/methanol mobile phase and UV detection. mdpi.com The development of a robust HPLC method for this compound would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve efficient separation from any process-related impurities or degradation products.

Table 3: Illustrative HPLC Method Parameters for a Related Compound (Methyl Nicotinate)

ParameterCondition
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhasePhosphate buffer : Methanol
DetectionUV at a specific wavelength
Flow Rate1.0 mL/min
Injection Volume20 µL

These parameters are for a related compound and would require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This technology utilizes columns packed with smaller sub-2 µm particles, which operate at higher pressures. The primary advantage of UPLC in the analysis of this compound is its ability to provide much faster analysis times without sacrificing chromatographic resolution. This high-throughput capability is invaluable in research settings for reaction monitoring, purity determination, and stability studies.

The separation of this compound via UPLC would typically be performed using a reversed-phase method. A C18 or C8 column with small particle size is a common choice for the stationary phase. The mobile phase would likely consist of an aqueous component, such as a phosphate buffer or water with an acid modifier like trifluoroacetic acid, and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of the target compound while separating it from potential impurities and starting materials. The enhanced speed of UPLC allows for run times to be reduced significantly, often from 15-30 minutes in HPLC to under 5 minutes in UPLC, while improving peak sharpness and separation efficiency.

ParameterConventional HPLCUPLC
Column Particle Size3.5 - 5 µm< 2 µm
Typical Run Time15 minutes3 minutes
System Backpressure1500 - 2500 psi8000 - 15000 psi
Solvent Consumption per Run~15 mL~2.4 mL
Peak ResolutionGoodExcellent
Theoretical Plates (N)~15,000~45,000

Gas Chromatography (GC) for Volatile Compound Separation

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. iiste.org For a compound like this compound, which is a salt and has low volatility, direct analysis by GC is challenging. However, GC is an essential tool for identifying and quantifying volatile impurities that may be present from the synthesis process, such as residual solvents or volatile starting materials and by-products. mdpi.com

To analyze non-volatile compounds like the target analyte itself, a derivatization step is often employed to convert it into a more volatile and thermally stable derivative prior to GC analysis. nih.gov For instance, the hydrochloride salt could be neutralized and then derivatized. A more common application for GC in the context of this compound research is for purity assessment, specifically screening for volatile organic impurities. A headspace GC method with a Flame Ionization Detector (FID) is particularly effective for this purpose. In this technique, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC system, preventing non-volatile matrix components from contaminating the column.

Potential ImpurityTypical GC ColumnDetectorExpected Retention Time (min)
MethanolDB-624FID2.5
DichloromethaneDB-624FID3.8
TolueneDB-624FID7.2
PyridineDB-WAXFID6.5

Development and Validation of Analytical Methods for Research Applications

The development and validation of analytical methods are critical for ensuring the reliability, consistency, and accuracy of scientific data. For a research compound like this compound, having a fully validated analytical method, typically using UPLC or HPLC, is essential for quantifying the analyte and its impurities. Method validation is performed according to guidelines established by the International Council for Harmonisation (ICH), which outlines the specific parameters that must be evaluated. nih.gov

Sensitivity and Detection Limit Studies

The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. Key parameters for defining sensitivity are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. tbzmed.ac.ir The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. tbzmed.ac.irsepscience.com These values are crucial for determining trace impurities in the this compound substance. They can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. sepscience.com

ParameterMethodResult (µg/mL)Acceptance Criteria
Limit of Detection (LOD)Signal-to-Noise Ratio0.05 µg/mLS/N ≥ 3:1
Limit of Quantitation (LOQ)Signal-to-Noise Ratio0.15 µg/mLS/N ≥ 10:1
LOD (Calculated)3.3 * (σ/S)0.048 µg/mLN/A
LOQ (Calculated)10 * (σ/S)0.145 µg/mLN/A

Linearity, Precision, and Accuracy Assessments

Linearity, precision, and accuracy are cornerstone validation parameters that demonstrate a method's performance.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of dilutions of a standard solution across a specified range. The data are assessed using linear regression, with the correlation coefficient (R²) being a key indicator of fit. researchgate.net

Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the assay is calculated. nih.gov

Validation ParameterMeasurementResultAcceptance Criteria
LinearityRange0.15 - 150 µg/mLCovers working range
Correlation Coefficient (R²)0.9998≥ 0.999
PrecisionRepeatability (%RSD, n=6)0.8%≤ 2.0%
Intermediate Precision (%RSD)1.2%≤ 2.0%
Accuracy (% Recovery)Spike Level 50%99.5%98.0% - 102.0%
Spike Level 100%100.8%
Spike Level 150%101.2%

Specificity and Robustness of Analytical Protocols

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. iiste.org For this compound, specificity is demonstrated by showing that the analytical peak is free from interference. This is often achieved through forced degradation studies, where the compound is exposed to harsh conditions (acid, base, oxidation, heat, light) to intentionally produce degradation products. nih.gov The method is considered specific if the main peak is well-resolved from all degradation peaks.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov It provides an indication of its reliability during normal usage. For a UPLC method, robustness would be tested by slightly varying parameters such as the mobile phase composition (e.g., ±2% organic solvent), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min). nih.gov The method is robust if the system suitability parameters, such as peak resolution and tailing factor, remain within acceptable limits. iiste.org

Stress Condition% DegradationPeak PurityComments
Acidic (0.1N HCl, 60°C, 24h)12.5%PassMain peak resolved from degradants
Basic (0.1N NaOH, 60°C, 4h)25.8%PassSignificant degradation to nicotinic acid derivative
Oxidative (3% H₂O₂, RT, 24h)8.2%PassN-oxide formation observed
Thermal (105°C, 48h)1.5%PassCompound is relatively heat stable
Photolytic (UV Light, 72h)3.1%PassSlight degradation observed
Parameter VariedVariationResolution (Main Peak)Tailing Factor
Flow Rate0.5 mL/min (-10%)> 2.01.1
0.7 mL/min (+10%)> 2.01.2
Column Temperature35 °C (-5 °C)> 2.01.2
45 °C (+5 °C)> 2.01.1
Mobile Phase % Organic-2%> 2.01.2
+2%> 2.01.1

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a wide range of molecules, including pyridine (B92270) derivatives, to predict their properties with high accuracy. nih.gov For Methyl 4-chloronicotinate hydrochloride, DFT calculations would typically be performed using a functional, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. irjweb.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the protonated pyridine ring and the methyl carboxylate group.

The protonation of the pyridine nitrogen in the hydrochloride salt significantly influences the geometry of the ring. The C-N bond lengths are expected to elongate, and the internal ring angles will adjust to accommodate the presence of the additional hydrogen atom. The orientation of the methyl carboxylate group relative to the pyridine ring is also of interest. Rotation around the C-C bond connecting the ester group to the ring can lead to different conformers. DFT calculations can predict the relative energies of these conformers to identify the most stable arrangement.

Below is a hypothetical table of selected optimized geometrical parameters for the cation of this compound, based on typical values for similar structures.

Parameter Bond Length (Å) Bond Angle (degrees) Dihedral Angle (degrees)
N1-H1.02C2-N1-C6121.5
C4-Cl1.74C3-C4-C5118.0
C3-C71.51N1-C2-C3119.5
C7=O81.21O8-C7-O9124.0
C7-O91.35C4-C3-C7-O8180.0 (anti-periplanar)

This data is illustrative and based on theoretical calculations for similar pyridine derivatives. Actual values would require specific DFT calculations for this compound.

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. DFT calculations can provide detailed information about the electronic structure, including the distribution of atomic charges. The Mulliken population analysis is one method used to assign partial charges to each atom in the molecule.

In this compound, the protonated nitrogen atom is expected to carry a significant positive charge. The electronegative chlorine and oxygen atoms will exhibit negative charges. The distribution of these charges creates a molecular electrostatic potential (MEP) map, which visually represents the regions of positive and negative electrostatic potential on the molecule's surface. The MEP is a valuable tool for identifying sites susceptible to nucleophilic or electrophilic attack.

A hypothetical table of Mulliken atomic charges for selected atoms in the cation of this compound is presented below.

Atom Mulliken Charge (e)
N1-0.50
H (on N1)+0.45
C4+0.15
Cl-0.10
C7+0.60
O8-0.40
O9-0.35

This data is illustrative and based on theoretical calculations for similar pyridine derivatives. Actual values would require specific DFT calculations for this compound.

DFT calculations are also a powerful tool for predicting spectroscopic properties, such as vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov

Predicted vibrational frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. For this compound, characteristic vibrational modes would include the N-H stretch of the protonated pyridine, the C=O stretch of the ester group, and various ring stretching and bending modes.

The prediction of NMR chemical shifts is particularly valuable for structure elucidation. youtube.comyoutube.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the magnetic shielding tensors, from which the chemical shifts can be derived. researchgate.net The calculated shifts for the hydrogen (¹H) and carbon (¹³C) atoms can be compared to experimental NMR data to confirm the molecular structure. rsc.orglibretexts.org

A table of predicted ¹H NMR chemical shifts for the cation of this compound is shown below as an example.

Proton Predicted Chemical Shift (ppm)
H (on N1)~14.0
H2~8.9
H5~8.2
H6~9.2
CH₃~4.0

This data is illustrative and based on theoretical calculations for similar protonated pyridine derivatives. Actual values would require specific DFT calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. nih.gov

For the cation of this compound, DFT calculations can determine the energies of the HOMO and LUMO. The presence of the electron-withdrawing chlorine atom and the protonated nitrogen is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine. The precise energy gap provides valuable information about the molecule's electronic transitions and potential for charge transfer interactions.

A hypothetical table of FMO energies for the cation of this compound is provided below.

Parameter Energy (eV)
E(HOMO)-7.5
E(LUMO)-2.0
HOMO-LUMO Gap5.5

This data is illustrative and based on theoretical calculations for similar pyridine derivatives. Actual values would require specific DFT calculations for this compound.

The distribution of the HOMO and LUMO across the molecule provides further insight into its reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the sites most susceptible to electrophilic attack. The LUMO, on the other hand, is generally found on the electron-deficient regions, highlighting the sites prone to nucleophilic attack.

In the case of the this compound cation, the HOMO is likely to have significant contributions from the chlorine atom and the π-system of the pyridine ring. The LUMO is expected to be centered on the pyridine ring, particularly on the carbon atoms adjacent to the protonated nitrogen and the electron-withdrawing carboxylate group. The analysis of these frontier orbitals helps in understanding the regioselectivity of its reactions and its potential to participate in electron transfer processes.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP surface maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge distribution.

For derivatives of nicotinic acid, the MEP surface reveals key features that govern their biological interactions. The nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylate group typically exhibit negative electrostatic potential (red and yellow regions), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atoms attached to the aromatic ring and the methyl group show positive electrostatic potential (blue regions), acting as hydrogen bond donors.

In the case of chloro-substituted nicotinic acid derivatives, the introduction of a chlorine atom significantly alters the MEP surface. The electronegative chlorine atom draws electron density towards itself, creating a region of negative potential around it. This modification can influence the molecule's ability to interact with biological targets by introducing new potential hydrogen bonding or halogen bonding interactions. The precise location and intensity of these potential minima and maxima are crucial for determining the binding affinity and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.govnih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for nicotinic acid derivatives has been a focus of numerous studies, aiming to understand the structural requirements for their biological activities, such as anti-inflammatory and enzyme inhibitory effects. researchgate.netnih.gov For instance, 3D-QSAR studies using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to various classes of nicotinic acid and isonicotinic acid derivatives. researchgate.net

In a typical 3D-QSAR study, a set of molecules with known biological activities (the training set) is spatially aligned. Then, steric and electrostatic fields are calculated around each molecule. Statistical techniques, such as Partial Least Squares (PLS) regression, are employed to derive a correlation between the variations in these fields and the observed biological activities. nih.gov The predictive power of the resulting model is then assessed using a separate set of compounds (the test set).

For example, a 3D-QSAR study on amino nicotinic and isonicotinic acid derivatives as potential inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH) yielded a CoMFA model with a cross-validated coefficient (q²) of 0.630 and a conventional coefficient (r²) of 0.949, indicating a statistically significant and predictive model. researchgate.net Similarly, a study on 4H-chromen-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives as potential anti-mycobacterial agents resulted in CoMFA and CoMSIA models with high correlation coefficients. researchgate.net These models provide valuable insights into the structural features that govern the inhibitory activity of these compounds.

Table 1: Statistical Parameters of Representative 3D-QSAR Models for Nicotinic Acid Derivatives and Related Compounds

Model TypeTargetq² (Cross-validated r²)r² (Conventional r²)r²pred (Predictive r²)Reference
CoMFADihydroorotate Dehydrogenase (DHODH)0.6300.949- researchgate.net
CoMFAProtein Kinase Bβ (PKBβ)--0.767 researchgate.net
CoMSIAProtein Kinase Bβ (PKBβ)--0.622 researchgate.net
CoMFAAnti-mycobacterial Agents0.7530.975- researchgate.net
CoMSIAAnti-mycobacterial Agents0.6460.983- researchgate.net
SW-kNNAβ42 Inhibitors0.8457-0.7556 researchgate.net
CoMFAα7 Nicotinic Acetylcholine (B1216132) Receptor Modulators0.5410.854- nih.gov

This table is for illustrative purposes and combines data from studies on various nicotinic acid derivatives and related heterocyclic compounds.

Correlation of Molecular Descriptors with Observed Efficacy

The efficacy of nicotinic acid derivatives is closely linked to a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.netnih.gov These descriptors can be broadly categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic fields). nih.gov

Studies have shown that the biological activity of nicotinic acid analogs can be correlated with physicochemical properties such as base strength and partition coefficient. documentsdelivered.com The logarithms of the dissociation constant and partition coefficient have been found to correlate well with substituent constants like the Taft σ* (polar effect), π (hydrophobicity), and the hydrogen bonding index nH. documentsdelivered.com Such correlations highlight the importance of electronic and hydrophobic interactions in determining the biological response. documentsdelivered.compharmaguideline.comhama-univ.edu.syslideshare.net

In 3D-QSAR models, contour maps are generated to visualize the regions in space where specific properties are favorable or unfavorable for activity. For instance, CoMFA contour maps for DHODH inhibitors suggested that electronegative substituents on a biphenyl (B1667301) ring system enhance inhibitory activity. researchgate.net Similarly, for α7 nicotinic acetylcholine receptor modulators, CoMFA analysis revealed that steric bulk in certain positions of the pyridine ring can reduce affinity, while bulky ring systems containing a sp³-hybridized nitrogen can increase it. nih.govacs.org The analysis showed a significant contribution from electrostatic (66.14%) and steric (13.84%) fields to the anti-inflammatory activity. nih.gov

Table 2: Key Molecular Descriptors and Their Influence on the Efficacy of Nicotinic Acid Derivatives

Descriptor CategorySpecific DescriptorInfluence on Efficacy
Physicochemical Partition Coefficient (logP)Correlates with hydrophobic interactions and membrane permeability. documentsdelivered.com
Dissociation Constant (pKa)Influences ionization state and interaction with charged residues in the target protein. documentsdelivered.com
Electronic Electrostatic PotentialDetermines hydrogen bonding and other electrostatic interactions. Favorable regions for negative potential often indicate sites for hydrogen bond acceptance. researchgate.net
Hammett/Taft Constants (σ, σ*)Quantify the electron-donating or -withdrawing nature of substituents, affecting reactivity and binding affinity. documentsdelivered.com
Steric Molecular Volume/ShapeThe size and shape of substituents can either enhance or hinder binding to the active site. nih.govacs.org
Topological Connectivity IndicesRelate to the branching and connectivity of the molecular graph, which can influence overall shape and flexibility.

Molecular Docking and Dynamics Simulations (as applicable to derivatives' interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules to their biological targets at an atomic level. nih.govbris.ac.uk

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is widely used to screen virtual libraries of compounds and to propose binding modes for further investigation. For derivatives of nicotinic acid, docking studies have been instrumental in understanding their interactions with various enzymes and receptors. For example, docking of nicotinic acid derivatives into the active site of COX-2 has helped to rationalize their anti-inflammatory activity. nih.gov Similarly, docking studies of nicotinamide-based derivatives have elucidated their binding to the VEGFR-2 catalytic pocket. mdpi.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, simulating its movement and conformational changes over time. nih.govnih.gov This allows for the assessment of the stability of the docked pose and the calculation of binding free energies. nih.gov MD simulations of nicotinamide (B372718) derivatives bound to VEGFR-2 have demonstrated the stability of the complex over time, with analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds confirming a stable interaction. nih.govmdpi.com

Combined approaches, such as QM/MM-PBSA (Quantum Mechanics/Molecular Mechanics with Poisson-Boltzmann Surface Area), have been used to calculate binding free energies for nicotine (B1678760) analogs inhibiting cytochrome P450 2A6, showing good agreement with experimental data. nih.gov These simulations have revealed that crucial distances, such as that between the heme iron and the inhibitor's coordinating atom, and hydrogen bonding interactions are key determinants of binding affinity. nih.gov

Research on Biological Activity and Pharmacological Potential of Derivatives

Evaluation of Insecticidal Properties of Pyridyl-Containing Derivatives

The quest for effective and novel insecticides has led researchers to explore derivatives of nicotinic acid, the parent acid of methyl 4-chloronicotinate. Nicotine (B1678760) itself is a well-known plant-derived insecticide that acts on nicotinic acetylcholine (B1216132) receptors (nAChR) in insects, causing rapid paralysis and death. jocpr.comresearchgate.net This mode of action has inspired the synthesis of new nicotinoids.

Studies on derivatives of methyl nicotinate (B505614) have shown that modifications to the core structure can yield significant insecticidal activity. For instance, the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, derived from nicotinic acid, has produced compounds with fungicidal properties. nih.gov Further research involved creating derivatives of methyl nicotinate by reacting it with various ureas, hydrazones, and other molecules to produce compounds with promising activity against agricultural pests like the green peach aphid (Myzus persicae), American bollworm (Helicoverpa armigera), and maize weevil (Sitophilus zeamais). jocpr.comjocpr.comresearchgate.net The general strategy involves the esterification of nicotinic acid, followed by derivatization to introduce different functional groups. jocpr.comjocpr.com

One study detailed the synthesis of nicotinic acid derivatives starting from methyl nicotinate. jocpr.comjocpr.comresearchgate.net The process involved creating nicotinoyl hydrazine, which was then condensed with various substituted aldehydes to form arylidene derivatives. jocpr.comjocpr.com Many of these synthesized compounds demonstrated notable insecticidal effects. jocpr.comresearchgate.net The research underscores that the pyridine (B92270) nucleus with a side chain at the third position is crucial for toxicity to insects. jocpr.comjocpr.comresearchgate.net

Table 1: Insecticidal Activity of Selected Nicotinic Acid Derivatives

Target PestDerivative TypeObserved EffectReference
Green Peach Aphid (Myzus persicae)Arylidene derivatives of nicotinoyl hydrazinePromising insecticidal activity jocpr.comresearchgate.net
American Bollworm (Helicoverpa armigera)Arylidene derivatives of nicotinoyl hydrazinePromising insecticidal activity jocpr.comresearchgate.net
Maize Weevil (Sitophilus zeamais)Arylidene derivatives of nicotinoyl hydrazinePromising insecticidal activity jocpr.comresearchgate.net
Cucumber downy mildew (Pseudoperonospora cubensis)N-(thiophen-2-yl) nicotinamide derivativesFungicidal activity nih.gov

Investigation of Anticancer Activity in Related Nicotinamide and α-Carboline Derivatives

The scaffolds of nicotinamide and carbolines, which can be synthesized from nicotinic acid precursors, have been extensively studied for their anticancer potential.

Nicotinamide Derivatives: A variety of nicotinamide derivatives have been designed and synthesized to evaluate their efficacy as anticancer agents. medwinpublishers.com In one study, a series of new nicotinamide compounds were synthesized and tested against four different cancer types. One compound, designated N4, showed a significant cytotoxic effect on MCF-7 human breast cancer cells, with a half-maximal inhibitory concentration (IC50) value of 12.1 μM. Another study synthesized nicotinamide derivatives linked to monosaccharides, although these showed weak anticancer activity against the NCI 60 cell line panel. medwinpublishers.com These findings suggest that the nature of the substitutions on the nicotinamide ring is critical for cytotoxic potency.

α-Carboline and β-Carboline Derivatives: Carbolines, which contain a pyridine ring fused to an indole, are another class of related compounds with significant biological activity. nih.gov α-Carboline and its derivatives have been investigated for their antitumor, antimicrobial, and antioxidant properties. nih.govresearchgate.net β-Carboline derivatives have also shown promise as anticancer agents by inducing apoptosis and autophagy in cancer cells. nih.govnih.gov

For example, a synthesized series of 3,9-substituted β-carbolines were evaluated for anticancer activity, with one compound, 9-(2-methoxybenzyl)-β-carboline-3-carboxylic acid, inhibiting the growth of HL-60 cells with an IC50 of 4.0 μM by inducing apoptosis. nih.gov Other research has focused on designing β-carboline derivatives based on Quantitative Structure-Activity Relationship (QSAR) studies, leading to the synthesis of compounds with potent activity against liver (HepG2) and adenocarcinoma (A549) cell lines. mdpi.comresearchgate.net The mechanism of action for many carboline derivatives is believed to involve DNA intercalation and the inhibition of topoisomerase I. mdpi.com

Table 2: Anticancer Activity of Selected Nicotinamide and Carboline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50)Reference
NicotinamideN4MCF-7 (Breast)12.1 μM
β-Carboline9-(2-methoxybenzyl)-β-carboline-3-carboxylic acidHL-60 (Leukemia)4.0 μM nih.gov
β-CarbolineCompound 8zMCF-7 (Breast)5.7 ± 1.2 µM nih.gov
β-CarbolineCompound 8zCT-26 (Colon)6.2 ± 2.5 µM nih.gov

Studies on Enzyme Inhibition Mechanisms and Modulation of Signaling Pathways

Kinases are crucial enzymes in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. ed.ac.uk Derivatives of nicotinic acid and nicotinamide have emerged as promising kinase inhibitors. nih.govresearchgate.net

Specifically, research has focused on their ability to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels) which is vital for tumor growth. A study on novel nicotinic acid derivatives identified a compound (5c) that demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 μM. nih.govresearchgate.net This compound also showed high selectivity for VEGFR-2 over other growth factor receptors like EGFR and PDGFR-β. nih.govresearchgate.net Further investigation revealed that it reduced the levels of both total and phosphorylated VEGFR-2 and induced apoptosis. nih.govresearchgate.net

Other studies have explored the broader kinase inhibitory profiles of related scaffolds. For instance, derivatives based on a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine scaffold were found to inhibit a panel of kinases, including ERK, JAK2, and VEGFR, by more than 80% at a 1 μM concentration. nih.gov These findings highlight the potential of nicotinic acid-based structures to serve as templates for developing multi-targeted kinase inhibitors. nih.gov

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. Nicotinic acid and its derivatives have been shown to possess significant antioxidant properties. researchgate.netnih.gov

Nicotinic acid can protect against oxidative stress-induced cell death in hepatocytes by preventing the depletion of phosphorylated Akt, a key protein in cell survival pathways. nih.gov It also helps maintain levels of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov Studies have shown that nicotinic acid derivatives can scavenge free radicals, such as the DPPH radical, and exhibit reducing power. mdpi.com For example, one study found that a synthesized nicotinic acid derivative reduced DPPH free radicals at a concentration of 150 µg/mL. mdpi.com

Furthermore, the antioxidant potential of certain nicotinic acid derivatives has been linked to their anticancer activity. nih.govresearchgate.net A compound that showed potent VEGFR-2 inhibition also exhibited an antioxidant effect, as measured by superoxide (B77818) dismutase (SOD) levels, that was comparable to ascorbic acid. nih.govresearchgate.net This dual activity suggests a synergistic mechanism where the compound not only directly targets cancer signaling pathways but also mitigates the oxidative stress that can contribute to cancer progression.

Pharmacokinetic Studies of Related Compounds in Biological Systems

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of a compound is essential for its development as a drug. Studies on nicotinamide, a key derivative, have provided insights into its behavior in biological systems.

In humans and rodents, the pharmacokinetics of nicotinamide have been investigated to support its use in clinical trials for various conditions. nih.govdiabetesjournals.org These studies revealed that nicotinamide exhibits nonlinear kinetics at higher doses, meaning that a proportional increase in dose leads to a much larger increase in plasma concentration and area under the curve (AUC). diabetesjournals.org For example, a tenfold increase in a standard nicotinamide dose resulted in a 62-fold increase in the AUC, indicating that the metabolic pathways for clearing the compound become saturated. diabetesjournals.org

Different formulations can also significantly affect pharmacokinetic profiles. A comparison between a standard nicotinamide formulation and a sustained-release version (Enduramide) showed that the standard form had a higher bioavailability. diabetesjournals.org The metabolism of nicotinamide leads to several byproducts, with the main metabolites found in plasma being N-oxide, 2-pyridone, and 1-methylnicotinamide. nih.gov The half-life of nicotinamide can vary, with a median of 9.3 hours reported in one study of cancer patients. nih.gov

Pharmacokinetic data has also been gathered in animal models to optimize the evaluation of nicotinamide's therapeutic potential. dtic.mil Such studies are crucial for determining appropriate dosing regimens and ensuring that effective concentrations of the compound reach the target tissues. dtic.mil

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they explain how a molecule's chemical structure correlates with its biological activity. For derivatives of methyl 4-chloronicotinate, SAR studies have been crucial in optimizing their potency and selectivity for various targets.

For Kinase Inhibition: In the development of nicotinamide-based GSK-3 inhibitors for Alzheimer's disease, extensive SAR studies explored variations around the pyridine ring and the amide group. nih.gov These studies found that certain substitutions could greatly improve the potency for lowering phosphorylated tau (pTau), a hallmark of the disease, while maintaining high selectivity for the target kinase. nih.gov Similarly, for VEGFR-2 inhibitors derived from nicotinic acid, SAR analysis revealed that specific structural features were key to their high efficacy and selectivity. nih.govresearchgate.net

For Anticancer and Antifungal Activity: SAR studies of β-carboline derivatives revealed that the type and position of substituents are critical for anticancer activity. mdpi.comresearchgate.net For instance, it was found that an imino moiety was conducive to biological activity. researchgate.net In the realm of antifungal agents, SAR studies on nicotinamide derivatives identified that specific modifications could disrupt the fungal cell wall, leading to potent antifungal effects against pathogens like Candida albicans. mdpi.com

For Other Biological Activities: SAR has also been applied to understand the properties of nicotinic receptor agonists. Studies on compounds derived from tilorone, which have a different core but also interact with nicotinic receptors, showed that basic sidechains are essential for potent activity. nih.gov For inhibitors of Nicotinamide N-methyltransferase (NNMT), a comprehensive SAR study identified that a cationic nitrogen group is a crucial pharmacophoric feature for potent inhibition. researchgate.net These studies collectively demonstrate that systematic structural modifications based on SAR analysis are a powerful tool for developing derivatives with enhanced biological efficacy.

Role of Halogen Substituents in Modulating Biological Activity ("Magic Chloro Effect")

Although specific data on Methyl 4-chloronicotinate hydrochloride derivatives is unavailable, the influence of chlorine as a substituent in drug design is a well-documented phenomenon often referred to as the "Magic Chloro Effect." This concept highlights the profound and sometimes unexpectedly large improvements in biological activity and pharmacokinetic properties that can arise from the substitution of a hydrogen atom with a chlorine atom.

The term "Magic Chloro Effect" was coined by analogy to the "magic methyl effect" and acknowledges that the introduction of a chlorine atom can lead to remarkable increases in potency, with some instances reporting enhancements of up to 100,000-fold. This effect is not merely a matter of serendipity; it is rooted in the unique physicochemical properties of the chlorine atom.

The beneficial impact of chlorine can be attributed to several factors:

Lipophilicity and Van der Waals Interactions: Chlorine increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its binding to hydrophobic pockets within biological targets.

Electronegativity and Electron-Withdrawing Ability: As an electronegative atom, chlorine can alter the electron distribution within a molecule, affecting its pKa and the strength of interactions with target proteins.

Metabolic Stability: The presence of a chlorine atom can block sites of metabolic attack, thereby increasing the metabolic stability and half-life of a drug.

Halogen Bonding: Chlorine can participate in halogen bonds, a type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein. This can provide an additional anchoring point for the ligand, increasing its binding affinity.

A computational study on various inhibitors has shown that the addition of one or two chloro-substituents can increase the physicochemical properties and stability of the parent analogues without significantly affecting their toxicity. The chlorine substituent can act as a bioisostere for other halogens, as well as for hydroxyl (OH), sulfhydryl (SH), trifluoromethyl (CF3), or cyano (CN) groups, offering a versatile tool for medicinal chemists to fine-tune the properties of a lead compound.

While the "Magic Chloro Effect" provides a strong rationale for the potential of chlorinated compounds in drug discovery, the absence of specific research on this compound derivatives means that any potential benefits in this specific chemical space remain purely theoretical at this time.

Applications As Chemical Intermediates and Building Blocks in Advanced Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in a vast array of biologically active compounds and functional materials. organic-chemistry.orgacs.org Methyl 4-chloronicotinate hydrochloride serves as an excellent starting material for the synthesis of highly substituted and fused heterocyclic systems due to the reactivity of its chloro-substituent. The chlorine atom at the 4-position of the pyridine ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Furthermore, the ester group can be readily modified, providing another handle for synthetic transformations. This dual reactivity enables the construction of complex scaffolds through sequential reactions. For instance, the chlorine atom can be displaced by a nucleophile, followed by cyclization reactions involving the ester group or other parts of the newly introduced substituent. This strategy has been employed in the synthesis of various fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.gov The ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, further expands its utility in creating intricate molecular frameworks.

Key Intermediate in the Production of Pharmaceutical Active Pharmaceutical Ingredients (APIs)

One of the most significant applications of pyridine derivatives is in the pharmaceutical industry. google.comchemicalbook.com While direct synthesis routes starting from this compound are not always explicitly published, its close structural analog, 4-chloro-N-methylpicolinamide, is a well-documented key intermediate in the synthesis of several multi-kinase inhibitor drugs. researchgate.netnih.gov The conversion of a methyl ester, such as in Methyl 4-chloronicotinate, to a methylamide is a standard and efficient chemical transformation. chemicalbook.comscispace.com

A prominent example is the synthesis of Sorafenib and Regorafenib , both of which are crucial drugs in cancer therapy. In the synthesis of these APIs, the 4-chloro-N-methylpicolinamide moiety is coupled with a substituted phenolic compound through a nucleophilic aromatic substitution reaction. nih.govchemicalbook.com Given the straightforward conversion of the methyl ester in this compound to the required N-methylamide, it stands as a highly plausible and valuable precursor for these life-saving medications.

Table 1: Kinase Inhibitors Potentially Synthesized from this compound Precursors

Active Pharmaceutical Ingredient (API) Therapeutic Use Key Synthetic Intermediate
Sorafenib Treatment of advanced renal cell carcinoma and hepatocellular carcinoma 4-chloro-N-methylpicolinamide

Role in the Synthesis of Deuterated Compounds

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), have gained significant importance in pharmaceutical research. nih.govnih.govresearchgate.netrsc.org The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties and reduced toxicity. nih.govnih.gov This strategy has led to the development of several FDA-approved deuterated drugs. nih.gov

Given that this compound is a precursor to kinase inhibitors, its deuterated version could be a valuable tool in the synthesis of deuterated APIs. nih.govnih.govresearchgate.net The synthesis of deuterated analogs of drugs like Sorafenib and Regorafenib could potentially offer therapeutic advantages. While specific examples of the direct use of deuterated this compound are not extensively documented in public literature, the general strategies for preparing deuterated building blocks are well-established. researchgate.net These methods often involve hydrogen-isotope exchange reactions on the aromatic ring or the use of deuterated starting materials in the synthesis of the heterocyclic core. researchgate.net The availability of deuterated this compound would provide a direct route to novel deuterated kinase inhibitors and other complex molecules for medicinal chemistry research.

Utilization in Material Science Research and Development

The pyridine moiety is not only prevalent in pharmaceuticals but also in the development of advanced materials. organic-chemistry.org Pyridine-containing polymers and functional molecules are explored for their electronic, optical, and coordination properties. For instance, polymers incorporating pyridine units can exhibit conductivity and have applications in electronic devices. rsc.org

This compound, with its reactive sites, can be envisioned as a monomer or a precursor to monomers for polymerization reactions. The chloro and ester groups offer handles for incorporation into polymer chains through various polymerization techniques, such as condensation polymerization or by modifying it into a vinyl or other polymerizable monomer. Furthermore, pyridine derivatives are used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, catalysis, and sensing. The ability to functionalize the pyridine ring of this compound opens up possibilities for creating bespoke ligands for novel materials with tailored properties. While direct applications in material science are an emerging area of research, the inherent reactivity of this compound makes it a promising candidate for the development of new functional materials.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Diverse Derivatization Pathways for Enhanced Bioactivity

The structural backbone of Methyl 4-chloronicotinate hydrochloride is ripe for chemical modification to generate novel derivatives with potentially enhanced or entirely new biological activities. Future research will likely focus on systematic derivatization strategies to create libraries of compounds for biological screening.

Key derivatization pathways for exploration include:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is a prime site for substitution reactions. A wide array of nucleophiles, such as amines, thiols, and alkoxides, can be introduced. This would allow for the synthesis of diverse 4-substituted nicotinates, significantly altering the molecule's steric and electronic properties to modulate target binding and specificity. Research into covalent inhibitors has shown that chloro-aromatic heterocycles can act as electrophiles, forming covalent bonds with biological targets like kinases, a mechanism that could be explored for derivatives of this compound. nih.gov

Ester Group Modification: The methyl ester provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, transesterification with different alcohols can yield a range of esters. Such modifications are crucial for tuning pharmacokinetic properties and exploring interactions with target proteins.

Pyridine (B92270) Ring Functionalization: While direct functionalization of the pyridine ring is more challenging, modern methods in C-H activation chemistry could offer pathways to introduce additional substituents. acs.org Furthermore, the basic nitrogen atom can be quaternized by reacting with alkyl halides, creating pyridinium (B92312) salts with distinct biological profiles. nih.gov

These derivatization strategies enable the creation of a wide chemical space around the core scaffold, which is a fundamental step in hit-to-lead optimization in drug discovery. nih.gov

In-depth Mechanistic Investigations of Biological Interactions at the Molecular Level

To move beyond preliminary activity screenings, it is crucial to understand how derivatives of this compound interact with biological systems at a molecular level. Future research should prioritize elucidating the precise mechanisms of action for any identified bioactive compounds.

Key areas for mechanistic investigation include:

Target Identification and Validation: For derivatives showing promising bioactivity, identifying the specific protein target (e.g., enzyme, receptor) is a critical step. Techniques such as affinity chromatography and chemoproteomics can be employed for this purpose.

Structural Biology: Obtaining X-ray crystal structures of bioactive derivatives bound to their protein targets would provide invaluable, high-resolution insight into the binding mode. This information reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for affinity and selectivity. researchgate.net

Biophysical and Biochemical Assays: A suite of assays will be necessary to quantify the interactions. Isothermal titration calorimetry (ITC) can determine binding affinity and thermodynamics, while enzyme kinetics studies can clarify the nature of inhibition (e.g., competitive, non-competitive). For covalent inhibitors, mass spectrometry can confirm the formation of a covalent adduct with the target protein. nih.gov

Understanding these molecular interactions is imperative for transforming a promising compound into a refined lead candidate. nih.gov For example, molecular docking studies on related pyridine carboxylic acids have been used to understand how they interact with the active sites of enzymes like DNA gyrase, revealing key interactions with specific amino acid residues. researchgate.net

Continued Development of Sustainable and Green Synthetic Methodologies

The growing emphasis on environmental responsibility in chemical synthesis necessitates the development of green and sustainable methods for producing this compound and its derivatives. Future research will focus on improving efficiency while minimizing environmental impact.

Promising green chemistry approaches include:

Catalytic Innovations: Replacing traditional stoichiometric reagents with catalytic systems is a cornerstone of green chemistry. For the esterification of the parent nicotinic acid, solid acid catalysts like MoO3/SiO2 can replace corrosive mineral acids such as sulfuric acid, simplifying workup and reducing waste. orientjchem.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.govacs.org This has been successfully applied to the one-pot synthesis of various functionalized pyridines. acs.org

Enzymatic Catalysis: Biocatalysts, such as lipases, offer high selectivity under mild conditions. For instance, Novozym® 435 has been used for the amidation of methyl nicotinate (B505614) in environmentally benign solvents like tert-amyl alcohol, providing a green alternative to traditional chemical methods. nih.gov

Flow Chemistry: Continuous-flow microreactors offer enhanced safety, better process control, and easier scalability. The enzymatic synthesis of nicotinamide (B372718) derivatives has been shown to be more efficient in a continuous-flow setup compared to batch reactors. nih.gov

Greener Solvents and Reagents: A significant area of research is the replacement of hazardous solvents and reagents. For example, methods for the carboxylation of pyridines using CO2 as a C1 source are being developed as an alternative to more hazardous traditional methods. chemistryviews.org

These sustainable methodologies not only reduce the environmental footprint of chemical production but can also lead to more efficient and cost-effective manufacturing processes. nih.gov

Integration of Advanced In Silico Methods for Rational Design and Lead Optimization

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, enabling the rapid and cost-effective design and optimization of new therapeutic agents. nih.gov Future research on this compound and its derivatives will heavily leverage these in silico approaches.

Advanced computational methods to be integrated include:

Molecular Docking and Virtual Screening: Molecular docking can predict the preferred binding orientation of a ligand to its target protein. fums.ac.ir This technique can be used to perform virtual screening of large libraries of virtual derivatives to prioritize which compounds to synthesize and test, saving significant time and resources. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. fums.ac.ir These models can predict the activity of newly designed molecules and guide the structural modifications needed to enhance potency. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes that are not captured by static docking poses. nih.govfums.ac.ir

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to design new molecules that fit the pharmacophore or to search databases for existing compounds with the desired features.

By integrating these computational strategies, researchers can adopt a rational design approach, moving from random screening to a targeted effort to create molecules with optimized potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

Research AvenueKey MethodologiesPotential Outcome
Novel Derivatization Nucleophilic Aromatic Substitution, Amidation, TransesterificationLibrary of novel compounds with diverse structures for bioactivity screening.
Mechanistic Investigation X-ray Crystallography, Molecular Docking, Biophysical AssaysDetailed understanding of molecular targets and binding interactions, enabling rational optimization.
Sustainable Synthesis Microwave Chemistry, Enzymatic Catalysis, Flow ReactorsEfficient, scalable, and environmentally friendly production methods with reduced waste.
In Silico Design QSAR, Virtual Screening, Molecular Dynamics SimulationsAccelerated discovery and optimization of lead compounds with improved potency and selectivity.
Emerging Applications Materials Science Synthesis, Agrochemical ScreeningDiscovery of new uses for the chemical scaffold in non-pharmaceutical fields.

Research into Emerging Applications in Novel Chemical Fields

While the primary focus for pyridine derivatives is often in pharmaceuticals, the unique chemical properties of the this compound scaffold could lend themselves to applications in other areas of chemical science.

Future research could explore:

Agrochemicals: The pyridine ring is a common feature in many successful herbicides and pesticides. nih.gov Screening new derivatives for activity against agricultural pests or as plant growth regulators could open up a significant new field of application.

Functional Materials: Pyridine-containing polymers and materials can have interesting electronic and optical properties. Derivatives could be investigated as components of organic light-emitting diodes (OLEDs), sensors, or novel polymers.

Ligand Chemistry: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. The specific substitution pattern of this compound could be exploited to create novel ligands for transition metal catalysts, potentially leading to new catalytic transformations.

Broadening the scope of research beyond traditional medicinal chemistry could uncover unexpected and valuable applications for this versatile chemical building block. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for Methyl 4-chloronicotinate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 4-chloronicotinic acid using methanol under acidic conditions. Key steps include:

Acid Activation : Use thionyl chloride (SOCl₂) to convert 4-chloronicotinic acid to its acid chloride intermediate.

Esterification : React the acid chloride with methanol to form the methyl ester.

Q. How can conflicting reactivity data for this compound in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Discrepancies in reactivity (e.g., SNAr vs. elimination pathways) may arise from:
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SNAr by stabilizing transition states, while non-polar solvents promote elimination.
  • Base Strength : Strong bases (e.g., NaH) may deprotonate intermediates, altering reaction pathways.
    To resolve contradictions:

Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates.

Computational Modeling : Use DFT calculations to compare activation energies of competing pathways .
Example: A 2020 study reported 70% substitution yield in DMF vs. 35% in THF, highlighting solvent effects .

Q. What strategies improve the solubility and stability of this compound in aqueous buffers for biological assays?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO:water (10–20% v/v) to enhance solubility without destabilizing the compound.
  • pH Adjustment : Buffers at pH 4.0–5.0 (acetate or citrate) prevent hydrolysis of the ester group.
  • Lyophilization : Pre-formulate with cyclodextrins (e.g., HP-β-CD) to create inclusion complexes, improving stability during freeze-drying .
    Stability data (40°C/75% RH):
FormulationDegradation (%) at 4 Weeks
Free compound28%
HP-β-CD complex6%

Q. How can researchers address discrepancies in reported bioactivity data for derivatives of this compound?

  • Methodological Answer : Bioactivity variability (e.g., IC₅₀ values in enzyme assays) may stem from:
  • Purity : Commercial batches with 95% purity (vs. 98% in custom syntheses) can alter dose-response curves .
  • Assay Conditions : Differences in buffer ionic strength or incubation time affect ligand-receptor binding.
    Mitigation strategies:

Batch Validation : Use orthogonal purity assays (HPLC, elemental analysis) for each batch.

Standardized Protocols : Adopt OECD guidelines for repeatability, including triplicate measurements and blinded data analysis .

Methodological Considerations

  • Error Analysis : Use one-way ANOVA with Bonferroni correction (as in nitric oxide studies ) to statistically validate data reproducibility.
  • Safety : Follow hazard guidelines for hydrochloride salts, including fume hood use and PPE (gloves, goggles) during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.